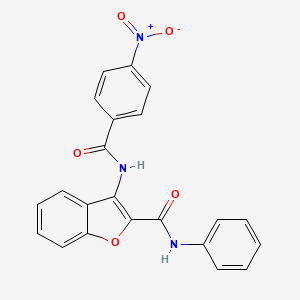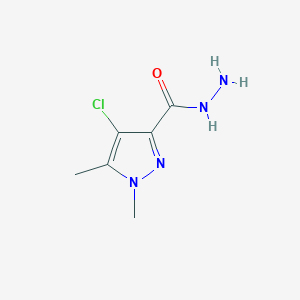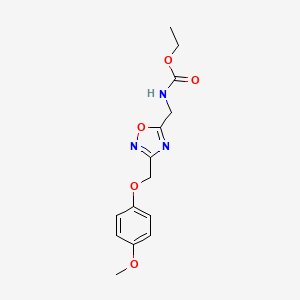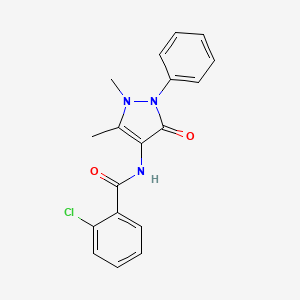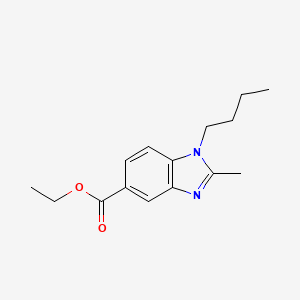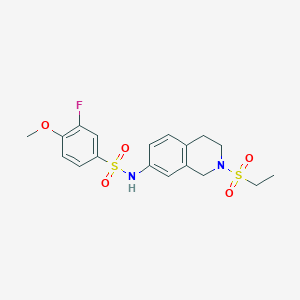
N-(2-(ethylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a sulfonyl group (R-SO2-R’), which is an important functional group in organic chemistry . Sulfonyl groups are typically unreactive and due to their rigidity, compounds containing sulfonyl groups are typically crystalline . The compound also contains a tetrahydroisoquinoline group, which is a type of nitrogen-containing heterocycle. These groups are often found in biologically active compounds.
Chemical Reactions Analysis
The reactivity of this compound would depend on its specific structure and the conditions under which it’s used. Sulfonamides can undergo a variety of acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, sulfonamides are typically crystalline due to the rigidity of the sulfonyl group .Applications De Recherche Scientifique
Crystallographic Insights and Molecular Modeling
One study focused on the crystallographic analysis and molecular modeling of a compound displaying an intramolecular N—H⋯O=S interaction, leading to the formation of hydrogen-bonded chains. This analysis aligns with theoretical studies suggesting the significance of the sulfonylurea fragment's conformation (Gelbrich, Haddow, & Griesser, 2011).
Anticancer and Pro-apoptotic Effects
Research into sulfonamide derivatives has revealed their potential in inducing pro-apoptotic effects in cancer cells. By synthesizing compounds bearing the sulfonamide fragment and evaluating their in vitro anticancer activity, studies have shown significant reductions in cell proliferation and the induction of pro-apoptotic genes, suggesting a mechanism mediated by activation of p38 (Cumaoğlu et al., 2015).
Inhibition of Protein Kinases
Isoquinolinesulfonamides have been identified as novel and potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. The substitution of the naphthalene ring with isoquinoline in derivatives led to selective inhibition of these kinases, offering insights into the development of inhibitors that are selective toward specific protein kinases (Hidaka, Inagaki, Kawamoto, & Sasaki, 1984).
Broad-Spectrum Antibacterial Applications
The synthesis of new sulfonamide compounds has demonstrated potent broad-spectrum antibacterial properties, effective against resistant organisms such as methicillin-resistant Staphylococcus aureus (MRSA). This highlights the compound's potential role in addressing antibiotic resistance and developing new antibacterial agents (Hashimoto et al., 2007).
Alzheimer’s Disease Therapeutic Agents
A study focusing on the synthesis of sulfonamide derivatives as potential therapeutic agents for Alzheimer’s disease highlighted their inhibitory effects on acetylcholinesterase. This research suggests the possibility of designing more potent inhibitors based on the structural characteristics of these compounds, offering a promising direction for Alzheimer’s disease treatment (Abbasi et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
N-(2-ethylsulfonyl-3,4-dihydro-1H-isoquinolin-7-yl)-3-fluoro-4-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O5S2/c1-3-27(22,23)21-9-8-13-4-5-15(10-14(13)12-21)20-28(24,25)16-6-7-18(26-2)17(19)11-16/h4-7,10-11,20H,3,8-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILTWZVJYOPZHJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=CC(=C(C=C3)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


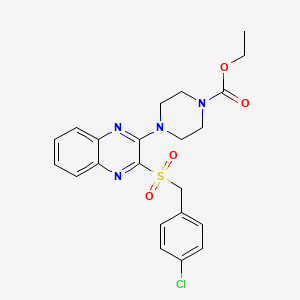
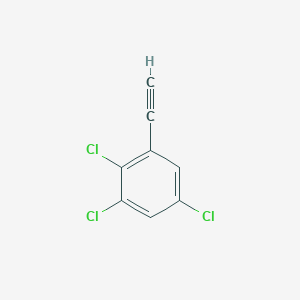
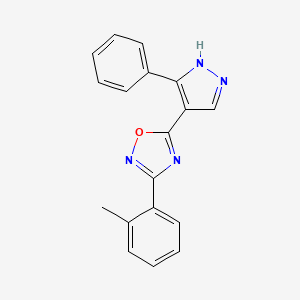
methanone](/img/structure/B2471387.png)
![tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate](/img/structure/B2471388.png)
